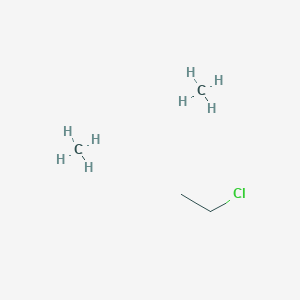
Chloroethane;methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroethane: and methane are two distinct chemical compoundsIt has the chemical formula CH₃CH₂Cl and was once widely used in producing tetraethyllead, a gasoline additive . Methane, on the other hand, is the simplest alkane with the chemical formula CH₄. It is a colorless, odorless gas that occurs abundantly in nature and is a potent greenhouse gas .
Preparation Methods
Chloroethane: can be synthesized through several methods:
Reaction of Ethanol and Hydrochloric Acid: This method involves reacting ethanol with hydrochloric acid in the presence of a catalyst such as zinc chloride at temperatures between 100-160°C.
Reaction of Ethylene and Hydrogen Chloride: Ethylene reacts with hydrogen chloride over an aluminum chloride catalyst at temperatures ranging from 130-250°C.
Methane: can be prepared in the laboratory by heating a mixture of anhydrous sodium acetate and soda-lime. This reaction involves decarboxylation, where sodium acetate is heated with soda-lime to produce methane gas .
Chemical Reactions Analysis
Chloroethane: undergoes several types of chemical reactions:
Nucleophilic Substitution: Chloroethane reacts with aqueous alkali to form ethanol.
Addition Reaction: Ethene reacts with hydrogen chloride to form chloroethane.
Methane: is relatively stable but can undergo combustion to form carbon dioxide and water. It can also participate in radical chain reactions, such as chlorination, where methane reacts with chlorine to form chloromethane and hydrogen chloride .
Scientific Research Applications
Chloroethane: has various applications in scientific research:
Chemistry: Used as an alkylating agent in organic synthesis.
Medicine: Employed as a local anesthetic due to its cooling effect when sprayed on the skin.
Industry: Utilized in the production of ethylcellulose, a thickening agent and binder in paints and cosmetics.
Methane: is crucial in several fields:
Energy: Methane is a primary component of natural gas and is used as a fuel source.
Environmental Science: Research focuses on methane emissions and their impact on global warming.
Agriculture: Methane fermentation processes are used to produce biogas, which can be utilized as a renewable energy source.
Mechanism of Action
Chloroethane: acts as a local anesthetic by rapidly evaporating and cooling the skin, which numbs the area and reduces pain sensation . The cooling effect is due to the rapid absorption of heat during evaporation.
Methane: primarily acts as a fuel. When combusted, it reacts with oxygen to produce carbon dioxide and water, releasing energy in the process .
Comparison with Similar Compounds
Chloroethane: can be compared with other haloalkanes such as:
- 1,1-Dichloroethane
- 1,2-Dichloroethane
- Bromoethane
- Chloromethane
Methane: is similar to other alkanes like:
- Ethane
- Propane
- Butane
Chloroethane is unique due to its use as a local anesthetic and its role in producing ethylcellulose. Methane’s uniqueness lies in its abundance and significance as a fuel source and its impact on the environment as a greenhouse gas.
Properties
Molecular Formula |
C4H13Cl |
|---|---|
Molecular Weight |
96.60 g/mol |
IUPAC Name |
chloroethane;methane |
InChI |
InChI=1S/C2H5Cl.2CH4/c1-2-3;;/h2H2,1H3;2*1H4 |
InChI Key |
LNQQDFUWVBKHQN-UHFFFAOYSA-N |
Canonical SMILES |
C.C.CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




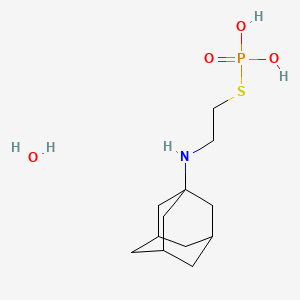


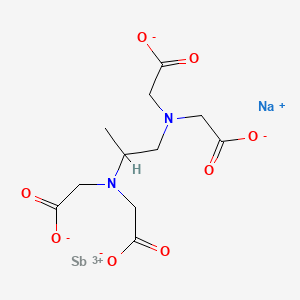
![4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester](/img/structure/B13780446.png)
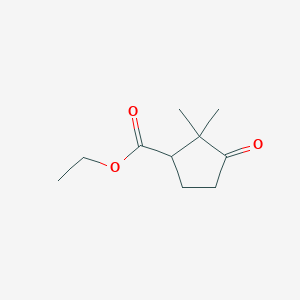
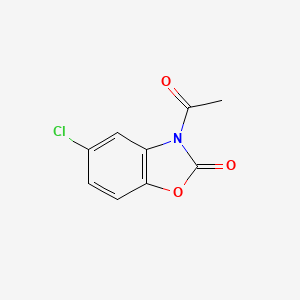
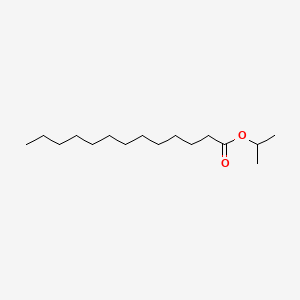
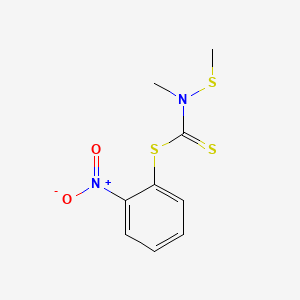
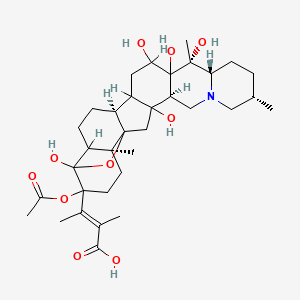

![Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-](/img/structure/B13780501.png)
